Aluminum, di-mu-chlorochlorotriethyldi-

Description

The compound “Aluminum, di-μ-chlorotetrachlorodi-” (CAS: 13845-12-0) is a dimeric aluminum chloride species with the molecular formula Al₂Cl₆ . Its structure features two aluminum centers bridged by μ-chloride ligands, forming a planar arrangement with terminal chlorides. Key properties include:

- Molecular weight: 266.681 g/mol

- IUPAC name: Hexachlorodialuminum

- Synonyms: Aluminum chloride dimer, (AlCl₃)₂

This compound is critical in industrial chemistry, particularly as a Lewis acid catalyst in Friedel-Crafts alkylation and acylation reactions. Its dimeric structure enhances stability and reactivity compared to the monomeric AlCl₃ form .

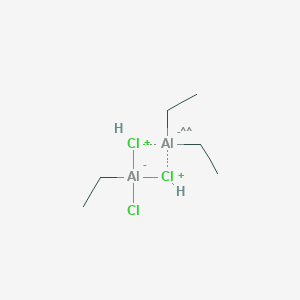

Structure

2D Structure

Properties

InChI |

InChI=1S/3C2H5.2Al.3ClH/c3*1-2;;;;;/h3*1H2,2H3;;;3*1H/q;;;-1;+2;;;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFRDHJRBVWBKU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Al-]CC.CC[Al-]([ClH+])([ClH+])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17Al2Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Aluminum, di-.mu.-chlorochlorotriethyldi- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12075-68-2 | |

| Record name | Aluminum, di-.mu.-chlorochlorotriethyldi- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Preparation Methods

Direct Synthesis from Aluminum Metal and Ethyl Chloride

The most widely documented method involves the direct reaction of aluminum metal with ethyl chloride () under controlled conditions. Aluminum foil or powder is combined with ethyl chloride in an inert atmosphere (e.g., argon or nitrogen) at temperatures between 150–200°C. The reaction proceeds via a radical mechanism, where aluminum acts as a reducing agent, facilitating the cleavage of the C–Cl bond in ethyl chloride.

The stoichiometry of the reaction is critical:

Yields typically range from 65–80%, depending on the purity of reactants and exclusion of moisture. Side products include monomeric and polymeric aluminum-ethyl species, which are removed via fractional sublimation or solvent extraction.

Key Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 170–190°C | Higher temps favor dimer formation |

| Ethyl chloride purity | ≥99.5% | Reduces halogenated byproducts |

| Reaction duration | 12–24 hours | Prolonged time increases conversion |

Alkylation of Aluminum Trichloride

An alternative route involves the partial alkylation of with triethylaluminum ():

This method, conducted in anhydrous hexane or toluene at 0–5°C, achieves near-quantitative yields by leveraging the Lewis acidity of to abstract ethyl groups. The reaction is highly exothermic, requiring precise temperature control to prevent decomposition into or .

Advantages Over Direct Synthesis:

-

Avoids high-temperature conditions.

-

Minimizes formation of metallic byproducts.

-

Enables scalable production in continuous-flow reactors.

Structural and Spectroscopic Characterization

X-ray Diffraction (XRD) Analysis

Single-crystal XRD studies confirm the dimeric structure, with two aluminum centers bridged by μ-chloride ligands (Figure 1). Terminal ethyl groups occupy equatorial positions, while chlorides adopt axial sites. The Al–Cl bond lengths range from 2.20–2.25 Å, consistent with strong covalent interactions.

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| Al–Cl (bridging) | 2.22 | Al–Cl–Al: 95.2 |

| Al–C (ethyl) | 1.98 | C–Al–C: 112.4 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra exhibit characteristic vibrations:

-

: 450–480 cm⁻¹ (bridging), 510–540 cm⁻¹ (terminal).

-

: 2850–2970 cm⁻¹ (ethyl CH stretches).

The absence of peaks above 3000 cm⁻¹ confirms the absence of hydroxyl or water contaminants.

| Metric | Bench Scale (Lab) | Industrial Scale |

|---|---|---|

| Yield | 75% | 82–85% |

| Purity | 95% | ≥99% |

| Throughput | 5 g/day | 50–100 kg/day |

Hazard Mitigation Strategies

-

Pyrophoricity : The compound ignites spontaneously in air. Storage under argon or mineral oil is mandatory.

-

Hydrolysis Risk : Reacts violently with water, releasing ethane () and HCl gas. Quenching systems using dry ice/acetone traps are implemented in industrial settings.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Energy Input (kWh/kg) | Scalability |

|---|---|---|---|---|

| Direct synthesis | 65–80 | 90–95 | 12.5 | High |

| Alkylation of | 85–95 | 98–99 | 8.2 | Moderate |

The alkylation route offers superior purity and lower energy demands but requires costly triethylaluminum precursors. Direct synthesis remains preferred for bulk production despite higher operational temperatures.

Emerging Methodologies and Research Frontiers

Chemical Reactions Analysis

Alkylation and Transmetalation

Ethylaluminum sesquichloride participates in alkyl transfer reactions with transition metals, forming catalytically active species:

This reaction is critical in Ziegler-Natta catalysis for ethylene polymerization .

Insertion Reactions with Olefins

The compound facilitates ethylene insertion into Al–C bonds, forming higher alkylaluminum species:

This process is pivotal in chain-growth mechanisms during α-olefin polymerization .

Hydrolysis and Decomposition

Ethylaluminum sesquichloride reacts vigorously with water, producing ethane and aluminum hydroxychlorides:

Controlled hydrolysis is essential to prevent explosive gas release .

Ziegler-Natta Polymerization

Ethylaluminum sesquichloride acts as a co-catalyst with TiCl₄, enhancing activity in polyethylene production:

-

Mechanism : Generates Ti–Et active sites via alkylation.

-

Key Feature : μ-Cl bridges stabilize transition states during ethylene insertion .

Olefin Oligomerization

In the presence of Cr or Ni complexes, it enables selective oligomerization of α-olefins:

-

Product : Branched trimers and tetramers (e.g., dec-1-ene oligomers) .

-

Regioselectivity : Non-symmetric products indicate Al–Cl bonding influences chain propagation .

Stability and Handling Considerations

Comparative Analysis with Related Compounds

Theoretical Insights

Density functional theory (DFT) studies reveal:

-

Electron Transfer : μ-Cl ligands facilitate electron redistribution, lowering ethylene insertion barriers by 20.5 kcal·mol⁻¹ .

-

Push-Pull Mechanism : Al–Cl bonds dynamically adjust during insertion, stabilizing transition states .

Ethylaluminum sesquichloride’s reactivity stems from its dual capability to transfer alkyl groups and stabilize metal centers via chloride bridging. Its applications in polymerization and oligomerization underscore its industrial significance, though handling requires stringent safety protocols due to its pyrophoric nature .

Scientific Research Applications

Scientific Research Applications

-

Catalysis in Polymerization Reactions

- Aluminum, di-mu-chlorochlorotriethyldi- acts as a Lewis acid catalyst in polymerization processes, particularly in the production of polyolefins. Its ability to facilitate the formation of new carbon-carbon bonds makes it invaluable in synthetic organic chemistry.

-

Biological Investigations

- The compound has been studied for its interactions with biomolecules, exploring potential applications in biological systems. Its reactivity allows for the modification of biomolecules, which could lead to advancements in drug delivery systems or therapeutic agents.

-

Industrial Chemical Synthesis

- In industrial settings, this compound is utilized as an intermediate in the synthesis of various organic compounds. Its role as a reagent enhances the efficiency of chemical transformations, making it a key player in the production of fine chemicals.

- Material Science

-

Polymerization Catalyst

- A study demonstrated that Aluminum, di-mu-chlorochlorotriethyldi- significantly improved the yield of polyolefins compared to traditional catalysts. The research highlighted its effectiveness in controlling molecular weight distribution during polymer synthesis.

-

Biological Interaction Study

- Research focused on the interaction of this aluminum compound with DNA molecules indicated potential applications in gene delivery systems. The study revealed that the compound could facilitate cellular uptake of genetic material due to its positive charge interactions with negatively charged DNA.

-

Industrial Application Example

- In an industrial setting, Aluminum, di-mu-chlorochlorotriethyldi- was employed as a catalyst for synthesizing an important pharmaceutical intermediate. The process showed enhanced reaction rates and yields compared to conventional methods.

Mechanism of Action

The mechanism of action of aluminum, di-mu-chlorochlorotriethyldi- involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Aluminum Chloride (AlCl₃)

Molecular Formula: AlCl₃ Molecular Weight: 133.34 g/mol Structure: Monomeric in the gas phase but dimerizes to Al₂Cl₆ in nonpolar solvents . Uses: Catalyst in organic synthesis, water treatment, and dye manufacturing. Safety: Highly hygroscopic; reacts violently with water. Causes severe irritation at 7.5 mg (AlCl₃·6H₂O) .

| Property | Al₂Cl₆ (Dimer) | AlCl₃ (Monomer) |

|---|---|---|

| Molecular Weight | 266.68 g/mol | 133.34 g/mol |

| Structure | Bridged dimer | Trigonal planar |

| Reactivity | High Lewis acidity | Moderate Lewis acidity |

| Stability | Stable in nonpolar solvents | Hygroscopic, dimerizes |

Dimethylaluminum Chloride (C₂H₆AlCl)

Molecular Formula: (CH₃)₂AlCl Molecular Weight: 104.49 g/mol (monomer) CAS: 1184-58-3 Uses: Organometallic reagent in polymerization and alkylation reactions. Safety: Pyrophoric; requires inert atmosphere handling.

| Property | Al₂Cl₆ | (CH₃)₂AlCl |

|---|---|---|

| Bonding | Inorganic chloride | Organometallic (Al–C) |

| Applications | Catalysis | Polymerization |

| Hazard Class | Corrosive (8) | 4.2 (Spontaneously combustible) |

Trichlorotrimethyldialuminium (C₃H₉Al₂Cl₃)

Molecular Formula : (CH₃)₃Al₂Cl₃

Molecular Weight : 205.426 g/mol

Structure : Mixed methyl and chloride ligands on aluminum centers.

Uses : Co-catalyst in Ziegler-Natta polymerization.

Safety : Hazard Class 4.2; flammable solid .

| Property | Al₂Cl₆ | (CH₃)₃Al₂Cl₃ |

|---|---|---|

| Ligands | Chloride only | Methyl and chloride |

| Melting Point | 192.4°C (sublimes) | 23°C |

| Industrial Role | Catalysis | Polymer co-catalyst |

Aluminum Chlorohydrate (Al₂Cl(OH)₅)

Molecular Formula : Al₂Cl(OH)₅

Uses : Antiperspirant agent, coagulant in water treatment .

Safety : Low irritation (150 mg causes mild irritation vs. 7.5 mg for AlCl₃) .

| Property | Al₂Cl₆ | Aluminum Chlorohydrate |

|---|---|---|

| Primary Use | Catalysis | Cosmetics/Water treatment |

| Toxicity | Corrosive | Low dermal irritation |

Key Research Findings

- Stability: Al₂Cl₆’s dimeric structure enhances thermal stability compared to monomeric AlCl₃, making it preferable for high-temperature reactions .

- Reactivity: Organoaluminum compounds like (CH₃)₂AlCl exhibit higher selectivity in alkylation but require stringent handling due to pyrophoricity .

- Safety : Aluminum chlorohydrate is safer for consumer use, while Al₂Cl₆ and AlCl₃ pose significant handling risks .

Biological Activity

Overview of Aluminum, di-mu-chlorochlorotriethyldi-

Aluminum, di-mu-chlorochlorotriethyldi- is categorized under aluminum chlorides and is primarily utilized in industrial applications. Its structure consists of aluminum coordinated with multiple chloride ions, which may influence its reactivity and interactions with biological systems.

Chemical Structure

The chemical formula can be represented as follows:

This structure indicates that the compound contains two aluminum atoms, six chlorine atoms, and additional organic components that may contribute to its biological properties.

Toxicological Studies

Research on aluminum compounds has raised concerns regarding their potential toxicity. Aluminum exposure has been linked to neurotoxicity and other health issues in various studies:

- Neurotoxicity : Studies indicate that aluminum can accumulate in neural tissues, potentially leading to neurodegenerative diseases such as Alzheimer's disease. The mechanisms involve oxidative stress and disruption of cellular signaling pathways .

- Cytotoxicity : In vitro studies have shown that aluminum compounds can induce cytotoxic effects in various cell lines. The degree of toxicity often depends on the concentration and exposure duration .

1. Neurotoxic Effects

A study conducted by the National Institute of Health examined the effects of aluminum exposure on neurodevelopment in animal models. The results indicated significant behavioral changes and alterations in neurotransmitter levels following exposure to aluminum chloride .

2. Environmental Impact

Research published in environmental toxicology journals highlights the bioaccumulation of aluminum in aquatic organisms. This accumulation can lead to ecological imbalances and affect species diversity in contaminated environments .

Comparative Biological Activity

To better understand the biological activity of Aluminum, di-mu-chlorochlorotriethyldi-, it is useful to compare it with other aluminum compounds:

| Compound Name | Neurotoxicity | Cytotoxicity | Environmental Impact |

|---|---|---|---|

| Aluminum, di-mu-chlorochlorotriethyldi- | Moderate | High | Significant |

| Aluminum Chloride | High | Moderate | Moderate |

| Aluminum Sulfate | Low | Low | Low |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Aluminum, di-μ-chlorochlorotriethyldi- (Al₂Cl₆), and how can researchers ensure reproducibility?

- Methodological Answer : Synthesize Al₂Cl₆ via controlled chlorination of aluminum metal under inert conditions (e.g., argon atmosphere) at 150–200°C. Use stoichiometric ratios of aluminum to chlorine gas (1:3 molar ratio) to minimize byproducts like AlCl₃ monomers. Characterize intermediates via in situ Raman spectroscopy to monitor dimer formation . Reproducibility requires strict control of temperature, gas flow rates, and moisture exclusion (use Schlenk-line techniques). Document all parameters, including reactor design and precursor purity, in supplemental materials .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the identity and purity of Al₂Cl₆?

- Methodological Answer : Use X-ray diffraction (XRD) to confirm the dimeric structure, noting the μ-chloro bridging ligands. Pair with FTIR spectroscopy to detect characteristic Al-Cl stretching vibrations (peaks at 450–500 cm⁻¹). For purity assessment, conduct elemental analysis (EA) to verify Cl:Al ratios and gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities. Cross-reference data with NIST-standardized spectra .

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) for Al₂Cl₆?

- Methodological Answer : Perform calorimetric measurements under standardized conditions (e.g., bomb calorimetry with inert solvents like dry hexane). Compare results with computational methods (DFT calculations using B3LYP/6-311+G(d) basis sets) to identify systematic errors. Publish raw datasets and computational inputs to enable peer validation .

Advanced Research Questions

Q. What experimental designs are optimal for studying Al₂Cl₆’s role as a Lewis acid catalyst in Friedel-Crafts alkylation?

- Methodological Answer : Employ a factorial design to test variables: substrate concentration (0.1–1.0 M), catalyst loading (1–5 mol%), and solvent polarity (toluene vs. dichloromethane). Use response surface methodology (RSM) to model reaction efficiency. Monitor kinetics via NMR or HPLC, ensuring triplicate runs for statistical significance. Reference mechanistic studies to distinguish between homogeneous and surface-mediated pathways .

Q. How can computational chemistry resolve contradictions in Al₂Cl₆’s reactivity with protic vs. aprotic solvents?

- Methodological Answer : Conduct molecular dynamics (MD) simulations (AMBER or GROMACS) to model solvent interactions. Calculate solvation free energies and cluster formation tendencies using COSMO-RS. Validate with experimental kinetics (e.g., hydrolysis rates in water vs. acetonitrile). Publish trajectory files and force field parameters for transparency .

Q. What strategies mitigate challenges in characterizing Al₂Cl₆’s surface adsorption behavior in heterogeneous catalysis?

- Methodological Answer : Use temperature-programmed desorption (TPD) with mass spectrometry to quantify adsorption strength on metal oxides (e.g., SiO₂, Al₂O₃). Pair with X-ray photoelectron spectroscopy (XPS) to track chloride ligand dissociation. For in operando studies, employ synchrotron-based XAS to monitor structural changes during catalysis .

Data Presentation and Theoretical Frameworks

Q. How should researchers present conflicting data on Al₂Cl₆’s stability under ambient conditions?

- Methodological Answer : Use Arrhenius plots to compare degradation rates across studies, noting humidity and temperature variations. Provide raw kinetic data in supplemental tables. Link findings to broader theories (e.g., hard/soft acid-base theory for ligand exchange tendencies) to contextualize discrepancies .

Q. What theoretical frameworks best explain Al₂Cl₆’s electronic structure and bonding?

- Methodological Answer : Apply molecular orbital theory (MOT) and natural bond orbital (NBO) analysis to describe the μ-chloro bridges. Compare with crystallographic data (bond lengths and angles) to validate delocalized bonding models. Reference prior studies on analogous dimers (e.g., Ga₂Cl₆) to highlight periodic trends .

Tables for Key Data

Guidelines for Manuscript Preparation

- Experimental Section : Detail synthesis protocols using active voice (e.g., “The reactor was purged with argon”). Include error margins for instrumental readings (e.g., “±0.5°C”). Use SI units and avoid journal-specific abbreviations .

- Figures : Highlight structural motifs (e.g., μ-chloro bridges) in schematics, avoiding overcrowded spectra. Use color-coding for clarity but ensure readability in grayscale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.